molecular formula C10H4N2S B1601664 4,7-diethynylbenzo[c][1,2,5]thiadiazole CAS No. 316384-85-7

4,7-diethynylbenzo[c][1,2,5]thiadiazole

Cat. No.: B1601664
CAS No.: 316384-85-7
M. Wt: 184.22 g/mol
InChI Key: MCKUTUAYYLJECU-UHFFFAOYSA-N
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Description

4,7-Diethynylbenzo[c][1,2,5]thiadiazole is a versatile and valuable building block in materials science and chemistry research, serving as a central core for constructing sophisticated π-conjugated molecular architectures . Its structure combines an electron-deficient benzothiadiazole (BTZ) acceptor with terminal ethynyl groups, making it an ideal precursor for developing novel donor-acceptor (D-A) systems . Researchers utilize this compound to create extended conjugated systems, such as 4,7-bis((arylselanyl)ethynyl)benzo[c][1,2,5]thiadiazoles, via direct selanylation reactions for investigating photophysics, electrochemistry, and biomolecular interactions . The resulting chromophores are of significant interest for applications in organic electronics, including the development of organic light-emitting diodes (OLEDs) and photovoltaics, due to their tunable optoelectronic properties . Furthermore, the electron-accepting nature of the BTZ core facilitates the design of molecules with internal charge transfer, which can be exploited in the development of fluorescent sensors and materials with large two-photon absorption cross-sections for advanced imaging and photodynamic therapy .

Properties

IUPAC Name

4,7-diethynyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N2S/c1-3-7-5-6-8(4-2)10-9(7)11-13-12-10/h1-2,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKUTUAYYLJECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C2=NSN=C12)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477390
Record name 2,1,3-Benzothiadiazole, 4,7-diethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316384-85-7
Record name 2,1,3-Benzothiadiazole, 4,7-diethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4,7-Dibromobenzo[c]thiadiazole

The precursor 4,7-dibromobenzo[c]thiadiazole is commonly prepared by halogenation of benzo[c]thiadiazole or by cyclization routes involving amino-substituted intermediates. According to literature, 3,4-dibromo-1,2,5-thiadiazole derivatives can be synthesized by reacting aminoacetonitrile bisulfate with sulfur dibromide and bromine in dimethylformamide, followed by extraction and distillation purification steps.

Step Reagents/Conditions Outcome
Aminoacetonitrile bisulfate + sulfur dibromide + bromine DMF solvent, controlled temperature (15-20 °C), stirring Formation of 3,4-dibromo-1,2,5-thiadiazole
Extraction Petroleum ether, water washing, drying over MgSO4 Purified dibromo thiadiazole

This dibromo derivative serves as the key substrate for Sonogashira coupling.

Sonogashira Coupling to Introduce Ethynyl Groups

The Sonogashira reaction is the pivotal step in introducing ethynyl groups at the 4 and 7 positions of the benzo[c]thiadiazole core. The reaction typically involves:

  • 4,7-Dibromobenzo[c]thiadiazole as the aryl halide
  • Terminal alkyne (e.g., trimethylsilylacetylene as a protected alkyne)
  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)
  • Copper(I) iodide as co-catalyst
  • Base such as triethylamine or diisopropylamine
  • Solvent such as tetrahydrofuran or dimethylformamide

The reaction proceeds under inert atmosphere (nitrogen or argon) at moderate temperatures (50-80 °C) for several hours.

After coupling, if a protected alkyne (e.g., trimethylsilylacetylene) is used, a deprotection step with a fluoride source (e.g., tetrabutylammonium fluoride) or base hydrolysis is performed to yield the free ethynyl groups.

Step Reagents/Conditions Outcome
4,7-Dibromobenzo[c]thiadiazole + trimethylsilylacetylene Pd catalyst, CuI, base, inert atmosphere, 50-80 °C, 12-24 h 4,7-bis(trimethylsilylethynyl)benzo[c]thiadiazole
Deprotection Tetrabutylammonium fluoride or base 4,7-diethynylbenzo[c]thiadiazole

This method is supported by multiple research reports emphasizing the efficiency and selectivity of Sonogashira couplings for such heteroaromatic systems.

Research Findings and Optimization

Reaction Yields and Purity

  • The Sonogashira coupling step typically yields the bis-ethynyl product in moderate to high yields (60-85%), depending on catalyst loading and reaction conditions.
  • Purification is usually achieved by column chromatography or recrystallization.
  • X-ray diffraction studies of the final compounds confirm the integrity of the benzo[c]thiadiazole core and the successful introduction of ethynyl substituents.

Structure-Property Relationships

  • The introduction of ethynyl groups at the 4 and 7 positions enhances conjugation and electron-accepting ability.
  • These modifications improve photoluminescence properties and potential laser applications, as demonstrated in thin film studies.

Summary Table of Preparation Methods

Step Starting Material Reagents Conditions Product Yield (%) Notes
1 Benzo[c]thiadiazole or aminoacetonitrile bisulfate Sulfur dibromide, bromine, DMF 15-20 °C, stirring, extraction, distillation 4,7-Dibromobenzo[c]thiadiazole 70-80 Purified by distillation
2 4,7-Dibromobenzo[c]thiadiazole Trimethylsilylacetylene, Pd catalyst, CuI, base 50-80 °C, inert atmosphere, 12-24 h 4,7-bis(trimethylsilylethynyl)benzo[c]thiadiazole 75-85 Sonogashira coupling
3 4,7-bis(trimethylsilylethynyl) derivative Tetrabutylammonium fluoride or base Room temperature, 1-2 h 4,7-Diethynylbenzo[c]thiadiazole 80-90 Deprotection step

Chemical Reactions Analysis

Sonogashira Cross-Coupling Reactions

DEBT participates in palladium-catalyzed Sonogashira couplings to form extended π-conjugated systems. A representative reaction involves its coupling with brominated norbornadiene derivatives under mild conditions :

Reaction Scheme
DEBT + Ethyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
→ Diethyl 3,3’-(benzo[c] thiadiazole-4,7-diylbis(ethyne-2,1-diyl))bis(bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate)

ParameterDetails
Catalyst Pd(PPh₃)₂Cl₂ (0.04 eq), CuI (0.07 eq)
Solvent Anhydrous THF/Et₃N (1:1.25 v/v)
Temperature 70°C
Time 16 hours
Yield Not explicitly reported; product isolated via standard workup

This reaction demonstrates DEBT’s utility in constructing strained, electron-deficient architectures for optoelectronic applications .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

DEBT undergoes regioselective [3+2] cycloadditions with azido arylchalcogenides to generate bis-triazolylchalcogenium-BTD derivatives :

General Reaction
DEBT + Azido arylchalcogenide → Bis-triazolylchalcogenium-BTD

ParameterDetails
Catalyst Cu(OAc)₂·H₂O (1 mol%)
Solvent THF
Temperature Room temperature
Time 12–24 hours
Yields 45–82% for eight derivatives (e.g., 3a3h )

Key products include:

  • 3a : Bis-triazolylselenium-BTD

  • 3e : Bis-triazolyltellurium-BTD

The reaction proceeds under mild conditions, preserving the BTD core’s electronic properties while introducing chalcogen-based functionalities .

Direct Arylation and C–H Functionalization

Though not explicitly documented for DEBT, analogous dibromo-BTD derivatives undergo direct C–H arylation. For example, 4,7-dibromobenzo[c] thiadiazole reacts with thiophene boronic esters via Suzuki-Miyaura coupling :

Relevant Precursor Reaction
4,7-Dibromo-BTD + Thiophene boronic ester → 4,7-Di(thiophenyl)-BTD

ParameterDetails
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Toluene/H₂O (3:1 v/v)
Temperature 100°C
Time 20 hours
Yield 89%

This suggests DEBT’s ethynyl groups could similarly engage in C–H activation strategies, though experimental validation is required.

Electrophilic Substitution

DEBT’s electron-deficient core is susceptible to electrophilic attack at the 4,7-positions. For example, bromination of 4,7-diphenyl-BTD with bromine/acetic acid yields 4,7-bis(4-bromophenyl)-BTD :

Analogous Reaction
4,7-Diphenyl-BTD + Br₂ → 4,7-Bis(4-bromophenyl)-BTD

ParameterDetails
Reagent Bromine in glacial acetic acid
Temperature 50°C
Time 16 hours
Yield 47%

While DEBT itself hasn’t been brominated, its ethynyl substituents may direct electrophiles to the BTD core, warranting further study.

Scientific Research Applications

Organic Electronics

Photovoltaic Applications
DEBT is utilized in organic solar cells due to its excellent electron-accepting properties. As part of donor-acceptor (D–A) systems, it enhances the efficiency of charge separation and transport. Research has shown that incorporating DEBT into photovoltaic materials improves light absorption and increases power conversion efficiency (PCE) by optimizing the energy levels within the device architecture .

Organic Light Emitting Diodes (OLEDs)
The compound's ability to facilitate efficient charge transport makes it suitable for OLED applications. DEBT derivatives have been synthesized to improve the luminescent properties of OLEDs, contributing to higher brightness and better color purity. Studies indicate that devices incorporating DEBT exhibit enhanced thermal stability and reduced driving voltage .

Fluorescent Sensors

Detection of Aryl Amines
DEBT-based compounds have been developed as fluorescent sensors for detecting aryl amines in environmental samples. The fluorescence properties can be tuned by modifying the substituents on the thiadiazole ring, allowing for selective detection with high sensitivity. These sensors operate effectively under visible light, making them suitable for practical field applications .

Covalent Organic Frameworks (COFs)

DEBT serves as a key building block in the synthesis of covalent organic frameworks (COFs), which are porous materials with applications in gas storage, separation, and catalysis. The incorporation of DEBT into COFs enhances their stability and surface area, making them effective for hydrogen evolution reactions (HER). The structural integrity provided by DEBT allows for efficient electron transfer processes necessary for catalytic activities .

Synthetic Chemistry

Building Block for Complex Molecules
In synthetic chemistry, DEBT is used as a versatile building block for creating complex organic compounds. Its ethynyl groups enable various coupling reactions, such as Sonogashira cross-coupling, leading to the synthesis of more intricate molecular architectures. This application is particularly valuable in developing new materials with tailored electronic properties .

Case Study 1: Photovoltaic Devices

A study demonstrated that a blend containing DEBT significantly improved the PCE of organic solar cells compared to traditional materials. The optimized blend achieved a PCE of over 12%, highlighting DEBT's potential in enhancing solar energy conversion efficiency.

Case Study 2: Fluorescent Sensing

In environmental monitoring, a DEBT-based fluorescent sensor was developed to detect aniline derivatives in water samples. The sensor exhibited a detection limit in the nanomolar range and showed selective response towards anilines over other common contaminants.

Summary Table of Applications

Application AreaDescriptionKey Findings
Organic ElectronicsUsed in photovoltaic cells and OLEDsImproved PCE and luminescent properties
Fluorescent SensorsDetection of aryl aminesHigh sensitivity and selectivity
Covalent Organic FrameworksBuilding block for COFsEnhanced stability and catalytic performance
Synthetic ChemistryVersatile building block for complex organic synthesisFacilitates various coupling reactions

Mechanism of Action

The mechanism by which 4,7-diethynylbenzo[c][1,2,5]thiadiazole exerts its effects is primarily related to its electron-accepting properties. The benzothiadiazole core facilitates charge transfer processes, making it an effective component in electronic devices. The ethynyl groups enhance conjugation, improving the compound’s electronic properties and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzo[c][1,2,5]thiadiazole (BTD) vs. Benzo[d][1,2,3]thiadiazole (isoBTD)

  • Electronic Properties :
    • BTD : Lower ELUMO (−3.2 eV) and narrower bandgap (Eg ≈ 2.1 eV), favoring electron transport and red-shifted absorption (λabs ≈ 450–600 nm) .
    • isoBTD : Higher ELUMO (−2.8 eV) and wider Eg (≈2.5 eV), leading to improved electron conductivity and stability in excited states. Absorption maxima for isoBTD-based compounds exhibit blue shifts compared to BTD analogs .
  • Optical Performance :
    • BTD derivatives (e.g., E-BTD-E) show stronger absorptivity (ε > 10⁵ M⁻¹cm⁻¹) and NIR emission (λem ≈ 800–1000 nm) due to extended conjugation .
    • isoBTD-based D–A–D compounds exhibit lower extinction coefficients but unexpected blue shifts when paired with bithiophene spacers .

Table 1 : Key Properties of BTD vs. isoBTD Derivatives

Property BTD (E-BTD-E) isoBTD-Based Compounds
ELUMO (eV) −3.2 −2.8
Eg (eV) 2.1 2.5
λabs (nm) 450–600 400–550
ϕf in Toluene Up to 29% <10%
Applications NIR fluorophores, OPVs High-stability electronics

Bis(alkylthio)-Substituted BTD Derivatives

  • 4,7-Bis(dodecylthio)benzo[c][1,2,5]thiadiazole :
    • Synthesis : Requires Buchwald–Hartwig coupling, contrasting with Stille/Suzuki methods for E-BTD-E .
    • Properties : Exhibits discotic liquid crystalline behavior, enabling vertical electrode configurations in devices. Reduced conjugation compared to E-BTD-E due to alkylthio substituents .
    • Applications : Precursors for liquid crystals and photosensitizers in photodynamic therapy .

Selenadiazole and Oxadiazole Analogs

  • Selenadiazole (BSe) :
    • Replacing sulfur with selenium lowers Eg (e.g., BPC-2BSe vs. BPC-2BTD: Eg = 2.3 eV vs. 2.5 eV) and red-shifts absorption (Δλabs ≈ 20–30 nm) .
  • Oxadiazole (BO) :
    • 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]oxadiazole (DTBO) shows weaker electron-withdrawing capacity than BTD, resulting in higher ELUMO (−2.9 eV) and reduced charge-transfer efficiency .

Table 2 : Heteroatom Impact on BTD Core

Derivative Heteroatom Eg (eV) λabs (nm) Key Application
E-BTD-E S 2.1 550–800 NIR fluorophores
BPC-2BSe Se 2.3 580–620 Red-emitting OLEDs
DTBO O 2.7 450–500 Low-cost OPVs

Donor–Acceptor–Donor (DAD) Systems

  • E-BTD-E vs. Acridine-Based DADs: E-BTD-E in PZn-(BTD-PZn)n oligomers enhances NIR ϕf through rigid π-conjugation . Acridine donors (e.g., 4,7-bis(9,9-dimethylacridine)phenyl-BTD) exhibit stronger charge-transfer transitions (ε ≈ 1.5 × 10⁵ M⁻¹cm⁻¹) but lower ϕf (<15%) due to structural flexibility .
  • Thiophene-Spacer Effects :
    • BTD-thiophene hybrids (e.g., NK3) show broader absorption (λabs ≈ 350–650 nm) but weaker NIR emission than E-BTD-E .

Photovoltaic Performance

  • E-BTD-E in Porphyrin Arrays : Achieves high open-circuit voltage (Voc ≈ 0.8 V) in OPVs due to minimized energy losses .
  • Small Molecules (PI-BT vs. NI-BT) :
    • E-BTD-E derivatives with phthalimide/naphthalimide acceptors show Voc variations (PI-BT: 0.75 V; NI-BT: 0.65 V), highlighting acceptor tuning’s role in efficiency .

Biological Activity

4,7-Diethynylbenzo[c][1,2,5]thiadiazole (DEBT) is a compound that has garnered interest due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Overview of Thiadiazole Compounds

Thiadiazoles are a class of heterocyclic compounds that have been extensively studied for their diverse biological activities. The 1,2,5-thiadiazole framework is particularly significant due to its incorporation in various medicinal compounds. Thiadiazole derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, antiviral, anti-inflammatory, and anticancer properties .

Anticancer Activity

Research has indicated that DEBT and its derivatives may possess anticancer properties . A study evaluating various thiadiazole derivatives found that compounds with similar structures exhibited significant cytotoxicity against several cancer cell lines. For instance, derivatives of thiadiazoles have been shown to inhibit cancer cell proliferation in breast (MCF-7), lung (A549), and prostate (DU-145) cancer models .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities . DEBT has been tested against various bacterial strains and has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications to the thiadiazole ring can enhance its antibacterial potency .

Synthesis of this compound

The synthesis of DEBT typically involves the reaction of appropriate precursors under controlled conditions. A common synthetic route includes:

  • Starting Materials :
    • 4,7-Dibromobenzo[c][1,2,5]thiadiazole
    • Ethynyl groups introduced via Sonogashira coupling reactions.
  • Procedure :
    • The reaction is carried out in the presence of palladium catalysts and bases to facilitate the coupling reaction.
    • Purification is achieved through chromatography methods to isolate the desired compound.

Case Study 1: Anticancer Evaluation

In a recent study focusing on the anticancer effects of thiadiazoles, DEBT was evaluated alongside other derivatives. The results indicated that DEBT exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established anticancer drugs .

CompoundCell LineIC50 (µM)
DEBTMCF-715
EtoposideMCF-712

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of DEBT against various pathogens. The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli with MIC values indicating effectiveness at low concentrations.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,7-diethynylbenzo[c][1,2,5]thiadiazole, and how do solvent/catalyst choices impact yield?

  • Methodological Answer : The core structure can be synthesized via Sonogashira coupling, substituting halogenated precursors (e.g., 4,7-diiodo- or dibromo-benzo[c][1,2,5]thiadiazole) with terminal alkynes. For example, and describe halogenated benzothiadiazole derivatives, suggesting that palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide in THF/amine mixtures are effective. Solvent polarity and reaction temperature critically influence cross-coupling efficiency; DMF or toluene at 80–100°C typically yield >60% product .

Q. How do spectroscopic techniques (NMR, IR) confirm the structure of 4,7-diethynyl derivatives?

  • Methodological Answer :

  • ¹H NMR : Ethynyl protons appear as sharp singlets at δ 2.5–3.5 ppm, while aromatic protons on the benzothiadiazole ring resonate at δ 7.5–8.5 ppm (split due to J-coupling with adjacent groups) .
  • IR : Alkyne C≡C stretches at ~2100 cm⁻¹ and benzothiadiazole C-N/C-S vibrations at 1350–1450 cm⁻¹ confirm functional groups .

Q. What safety protocols are essential for handling ethynyl-substituted benzothiadiazoles?

  • Methodological Answer : Due to potential toxicity (e.g., H302 hazard in ), use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid sparks (ethynyl groups are explosive under high heat). Store at 2–8°C in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How do substituents (e.g., ethynyl vs. bromo) alter the electronic properties of benzothiadiazole derivatives?

  • Methodological Answer : Ethynyl groups enhance π-conjugation, reducing bandgap (measured via UV-Vis spectroscopy) compared to halogenated analogs. Cyclic voltammetry (CV) shows increased electron affinity: for example, dibromo derivatives ( ) exhibit reduction potentials at −1.2 V vs. Ag/AgCl, whereas ethynyl groups shift this to −0.8 V . Computational DFT studies (e.g., B3LYP/6-31G*) model HOMO-LUMO distributions .

Q. What contradictions exist in reported solubility data for halogenated benzothiadiazoles, and how can they be resolved?

  • Methodological Answer : reports 0.023 g/L solubility for 4,7-dibromo-5,6-dinitrobenzothiadiazole in water, while nitro/ethynyl derivatives are less polar. To resolve discrepancies, use Hansen solubility parameters (HSPs) and COSMO-RS simulations. Experimentally, test solubility in DMSO, THF, and chloroform via gravimetric analysis .

Q. How can cytotoxicity assays (e.g., SRB or MTT) evaluate the biomedical potential of 4,7-diethynylbenzothiadiazole derivatives?

  • Methodological Answer : Follow protocols in :

  • Cell lines : Use MCF-7 (breast cancer) and WI-38 (normal fibroblasts) for selectivity screening.
  • Dose-response : Test 0.1–100 µM concentrations; IC₅₀ values <10 µM indicate therapeutic potential.
  • Controls : Include CHS-828 (anticancer reference) and vehicle (DMSO ≤0.5%) .

Q. What strategies optimize the synthesis of benzothiadiazole-based polymers for OLED applications?

  • Methodological Answer : Co-polymerize 4,7-diethynylbenzothiadiazole with fluorene or carbazole monomers via Suzuki-Miyaura coupling. Monitor molecular weight (GPC) and electroluminescence (EL) efficiency. and suggest that electron-deficient benzothiadiazole cores improve charge transport in organic semiconductors .

Contradiction Analysis & Experimental Design

Q. Why do DSC measurements show variable melting points for benzothiadiazole derivatives, and how should thermal stability be assessed?

  • Methodological Answer : Melting points (e.g., 202–203.5°C in ) vary due to polymorphism or impurities. Use DSC at 10°C/min under N₂. For thermal stability, TGA (5% weight loss threshold) shows decomposition >250°C for ethynyl derivatives, while nitro-substituted analogs degrade at ~180°C .

Q. How do steric effects influence cross-coupling reactions in ethynyl-substituted benzothiadiazoles?

  • Methodological Answer : Bulky substituents (e.g., diethynyl vs. dibromo) reduce reaction rates due to steric hindrance. Optimize using microwave-assisted synthesis (120°C, 30 min) with Pd₂(dba)₃/XPhos catalysts, which enhance turnover in sterically crowded systems .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-diethynylbenzo[c][1,2,5]thiadiazole
Reactant of Route 2
4,7-diethynylbenzo[c][1,2,5]thiadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.